LX2761

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

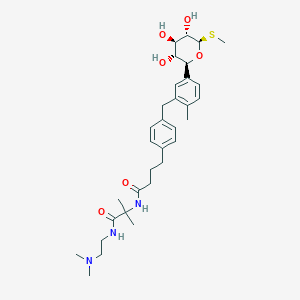

N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N3O6S/c1-20-10-15-23(29-27(38)26(37)28(39)30(41-29)42-6)19-24(20)18-22-13-11-21(12-14-22)8-7-9-25(36)34-32(2,3)31(40)33-16-17-35(4)5/h10-15,19,26-30,37-39H,7-9,16-18H2,1-6H3,(H,33,40)(H,34,36)/t26-,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPZTRDIESRGTC-IXYVTWBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gut-Selective SGLT1 Inhibitor: A Technical Overview of the LX2761 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

LX2761 is a novel, orally administered small molecule inhibitor of the sodium-glucose cotransporter 1 (SGLT1). While demonstrating potent inhibition of both SGLT1 and SGLT2 in vitro, this compound is functionally selective for SGLT1 in vivo due to its minimal systemic absorption, which confines its activity primarily to the gastrointestinal tract.[1] This gut-restricted mechanism of action allows for the modulation of intestinal glucose absorption and subsequent beneficial effects on glycemic control, potentially with a reduced risk of the genitourinary infections associated with systemic SGLT2 inhibition. This technical guide provides a detailed examination of the SGLT1 versus SGLT2 selectivity profile of this compound, including quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Selectivity and Pharmacokinetic Profile

The selectivity of this compound is a tale of two environments: potent dual inhibition in a controlled in vitro setting, and functional SGLT1 selectivity within a complex biological system. This is quantified by its half-maximal inhibitory concentration (IC50) values and its pharmacokinetic parameters.

In Vitro Inhibitory Potency

This compound exhibits high-affinity binding and potent inhibitory activity against both human SGLT1 and SGLT2 in cellular assays.

| Target | IC50 (nM) | Assay System |

| Human SGLT1 | 2.2 | CHO cells expressing hSGLT1 |

| Human SGLT2 | 2.7 | CHO cells expressing hSGLT2 |

| Data sourced from MedchemExpress and Goodwin et al., 2017.[1] |

Pharmacokinetic Profile Supporting Gut Selectivity

The in vivo selectivity of this compound for intestinal SGLT1 is a direct consequence of its pharmacokinetic properties, which are characterized by low systemic bioavailability. Preclinical studies in rats demonstrate this key feature.

| Parameter | This compound | Sotagliflozin (for comparison) |

| Dose | 1 mg/kg (IV) | 1 mg/kg (IV) |

| Clearance (CL) | 49.1 mL/min/kg | 21.3 mL/min/kg |

| Volume of Distribution (Vdss) | 1.8 L/kg | 1.2 L/kg |

| Half-life (t1/2) | 0.4 h | 0.8 h |

| Dose | 50 mg/kg (PO) | 50 mg/kg (PO) |

| Cmax | 37 nM | 1300 nM |

| Tmax | 0.6 h | 0.5 h |

| AUC | 79 hrnM | 3600 hrnM |

| Bioavailability (F%) | ~0.3% | ~22% |

| Data adapted from Goodwin et al., 2017. |

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of this compound.

In Vitro SGLT Inhibition Assay

This protocol outlines a typical cell-based glucose uptake assay to determine the IC50 values of a test compound like this compound.

1. Cell Culture and Seeding:

- Chinese Hamster Ovary (CHO) cells, stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2), are cultured in appropriate growth medium supplemented with antibiotics for selection.

- Cells are seeded into 96-well microplates and grown to confluence.

2. Compound Preparation:

- A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

- Serial dilutions of this compound are prepared in a sodium-containing buffer.

3. Glucose Uptake Assay:

- The cell monolayers are washed with a sodium-containing buffer.

- Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

- To initiate glucose uptake, a solution containing a radiolabeled, non-metabolizable glucose analog (e.g., 14C-α-methylglucopyranoside, 14C-AMG) is added to each well.

- The plates are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for glucose transport.

4. Measurement and Data Analysis:

- The uptake reaction is terminated by washing the cells with ice-cold buffer to remove extracellular radiolabel.

- The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

- The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess the in vivo efficacy of this compound on glucose absorption and glycemic control.

1. Animal Acclimation and Fasting:

- Male C57BL/6 mice are acclimated to the housing conditions for at least one week.

- Prior to the OGTT, mice are fasted for a specified period (e.g., 6 hours or overnight) with free access to water.[2][3][4]

2. Compound Administration:

- A suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) is prepared.

- A baseline blood glucose measurement (t=0) is taken from the tail vein.

- Mice are orally administered a single dose of this compound or vehicle.

3. Glucose Challenge:

- After a defined pre-treatment period (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg) is administered orally.[3]

4. Blood Glucose Monitoring:

- Blood glucose levels are measured from the tail vein at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[3]

5. Data Analysis:

- The blood glucose concentration at each time point is plotted to generate a glucose excursion curve.

- The area under the curve (AUC) for the glucose excursion is calculated for both the this compound-treated and vehicle-treated groups.

- A significant reduction in the glucose AUC in the this compound-treated group indicates inhibition of intestinal glucose absorption.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound on SGLT1 and SGLT2 are best understood by examining the distinct physiological roles of these transporters.

Intestinal SGLT1 Signaling and Inhibition by this compound

In the small intestine, SGLT1 is the primary transporter responsible for the absorption of dietary glucose and galactose. Its inhibition by this compound leads to a cascade of downstream effects.

Caption: Intestinal SGLT1-mediated glucose absorption and its inhibition by this compound.

Renal SGLT1/SGLT2 Signaling and the Effect of Gut-Restricted this compound

In the kidneys, SGLT2, located in the early proximal tubule, is responsible for reabsorbing the majority of filtered glucose. SGLT1, in the later segments of the proximal tubule, reabsorbs the remaining glucose. Due to its minimal systemic exposure, orally administered this compound has a negligible effect on these renal transporters.

Caption: Renal glucose reabsorption via SGLT2 and SGLT1.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for key experiments used to determine the selectivity profile of this compound.

Caption: Workflow for in vitro IC50 determination of this compound.

Caption: Workflow for in vivo assessment of this compound's effect on intestinal glucose absorption.

Conclusion

The selectivity profile of this compound is a prime example of rational drug design, where pharmacokinetic properties are engineered to achieve tissue-specific pharmacological effects. While demonstrating equipotent inhibition of SGLT1 and SGLT2 at the molecular level, its gut-restricted nature renders it a selective SGLT1 inhibitor in vivo. This unique profile offers a promising therapeutic strategy for managing type 2 diabetes by targeting intestinal glucose absorption, thereby improving glycemic control with a potentially favorable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this gut-selective SGLT1 inhibitor.

References

An In-depth Technical Guide to LX2761: A Potent, Intestinally Restricted SGLT1/SGLT2 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for LX2761, a novel sodium-glucose cotransporter 1 and 2 (SGLT1 and SGLT2) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a potent, orally administered small molecule designed to be restricted to the intestinal lumen, where it primarily inhibits SGLT1.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)-butanamide | [1][3][4] |

| Chemical Formula | C32H47N3O6S | [3][4] |

| Molecular Weight | 601.80 g/mol | [3][4] |

| CAS Number | 1610954-97-6 | [3][4] |

| InChI Key | BNPZTRDIESRGTC-IXYVTWBDSA-N | [3] |

Mechanism of Action

This compound is a potent inhibitor of both human SGLT1 and SGLT2.[1][4][5] SGLT1 is the primary transporter responsible for glucose absorption in the gastrointestinal tract, while SGLT2 is the main transporter for glucose reabsorption in the kidneys.[6][7][8] By inhibiting intestinal SGLT1, this compound delays glucose absorption, thereby reducing postprandial glucose levels.[6][7][9] Although it also potently inhibits SGLT2 in vitro, this compound is designed to have minimal systemic exposure, thus localizing its primary effect to the gut.[1][2][3]

The inhibition of SGLT1 by this compound has also been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.[2]

Signaling Pathway of SGLT1 Inhibition in the Intestine

The following diagram illustrates the mechanism of action of this compound in an intestinal epithelial cell.

Biological Activity and Pharmacokinetics

In Vitro Potency

This compound demonstrates high potency against both human SGLT1 and SGLT2 in vitro.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Source |

| Human SGLT1 | 2.2 ± 0.7 | [1] |

| Human SGLT2 | 2.7 ± 0.8 | [1] |

Preclinical Pharmacokinetics

Studies in rats have shown that after oral administration, this compound has limited systemic exposure, consistent with its design as an intestine-restricted drug.

Table 3: Pharmacokinetic Parameters of this compound in Rats (50 mg/kg oral dose)

| Parameter | Value | Source |

| Tmax (hours) | 0.6 | [1] |

| Cmax (nM) | 37 | [1] |

Preclinical Efficacy

Preclinical studies in mouse models of diabetes have demonstrated the efficacy of this compound in improving glycemic control.

-

Oral Glucose Tolerance: In healthy mice and rats, this compound lowered blood glucose excursions after an oral glucose challenge.[2]

-

GLP-1 Secretion: this compound treatment resulted in higher plasma levels of total GLP-1.[2] Co-administration with the DPP-4 inhibitor sitagliptin synergistically increased active GLP-1 levels.[2]

-

Long-term Glycemic Control: In streptozotocin-induced diabetic mice, long-term treatment with this compound lowered postprandial glucose, fasting glucose, and hemoglobin A1c.[2]

Experimental Protocols

SGLT1 and SGLT2 Inhibition Assay

The following workflow outlines the general procedure for determining the in vitro inhibitory activity of this compound.

Methodology: Cells stably expressing human SGLT1 or SGLT2 are cultured and harvested. The cells are then incubated with various concentrations of this compound for a defined period at 37°C. Following this, a radiolabeled substrate, such as 14C-alpha-methylglucopyranoside (14C-AMG), is added, and the incubation continues. The uptake of the radiolabeled substrate is terminated by washing the cells with ice-cold buffer. The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter. The IC50 values are then calculated by fitting the data to a dose-response curve.[1]

In Vivo Oral Glucose Tolerance Test (OGTT)

The following diagram illustrates the workflow for an oral glucose tolerance test in a preclinical model.

Methodology: Mice or rats are fasted overnight. A baseline blood sample is collected (t=0). This compound or a vehicle control is administered orally. After a specified time, an oral glucose challenge is given. Blood samples are then collected at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge. Blood glucose levels are measured for each sample, and the area under the curve (AUC) for the glucose excursion is calculated to assess the effect of the compound on glucose tolerance.[2]

Structural Biology

The cryo-electron microscopy (cryo-EM) structure of human SGLT1 in complex with this compound has been determined.[10] This has provided key insights into the binding mechanism of the inhibitor. This compound binds within the substrate-binding site and the extracellular vestibule of hSGLT1, locking the transporter in an outward-open conformation.[10] The glucose moiety of this compound occupies the sugar substrate site, while the aglycone portion extends into the extracellular vestibule, making extensive interactions with the transporter.[10]

Safety and Tolerability

In preclinical studies, a dose-dependent side effect of diarrhea was observed in mice and rats treated with this compound.[2] The severity and frequency of this side effect were found to decrease over time.[2] Strategies such as gradual dose escalation or pretreatment with resistant starch were shown to significantly reduce the incidence of diarrhea in mice.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | 1610954-97-6 | SGLT | MOLNOVA [molnova.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Sotagliflozin? [synapse.patsnap.com]

- 8. Facebook [cancer.gov]

- 9. Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LX2761 in Glucagon-Like Peptide-1 (GLP-1) Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LX2761 is a potent, orally administered, and minimally absorbed inhibitor of sodium-glucose cotransporter 1 (SGLT1) designed to act locally in the gastrointestinal tract. By selectively targeting SGLT1 in the gut, this compound delays intestinal glucose absorption, a mechanism that has been demonstrated in preclinical and early clinical studies to enhance the secretion of glucagon-like peptide-1 (GLP-1). This technical guide provides a comprehensive overview of the available data on the role of this compound in GLP-1 secretion, including its mechanism of action, a summary of preclinical and clinical findings, and detailed experimental methodologies. The information presented is intended to support further research and development in the field of metabolic diseases.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by L-cells of the gastrointestinal tract in response to nutrient ingestion. It plays a pivotal role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying. The therapeutic potential of augmenting GLP-1 signaling is well-established in the management of type 2 diabetes.

This compound is a novel therapeutic agent that indirectly modulates GLP-1 secretion through the inhibition of intestinal SGLT1.[1][2] SGLT1 is the primary transporter responsible for the absorption of glucose and galactose in the small intestine. By inhibiting this transporter, this compound allows more glucose to transit to the distal parts of the intestine, where it can stimulate L-cells to release GLP-1.[1][3] Due to its minimal systemic absorption, this compound is designed to exert its effects primarily within the gut, potentially minimizing systemic side effects.[4]

Mechanism of Action

The proposed mechanism by which this compound stimulates GLP-1 secretion is centered on its localized inhibition of SGLT1 in the intestinal lumen.

-

Inhibition of Proximal Intestinal Glucose Absorption: In the upper small intestine, SGLT1 is highly expressed on the apical membrane of enterocytes and is responsible for the initial uptake of dietary glucose. This compound potently inhibits this process.

-

Increased Distal Intestinal Glucose Delivery: By blocking proximal glucose absorption, this compound leads to an increased delivery of glucose to the distal ileum and colon, where L-cells are more abundant.

-

L-cell Stimulation: The elevated glucose concentrations in the distal gut directly stimulate L-cells to secrete GLP-1.

This gut-restricted mechanism of action is supported by preclinical data showing that this compound has minimal systemic exposure and no significant effect on renal glucose excretion, which is primarily mediated by SGLT2.[4]

dot

Caption: Proposed mechanism of this compound-induced GLP-1 secretion.

Preclinical Data

Preclinical studies in mice and rats have provided the foundational evidence for the effect of this compound on GLP-1 secretion.

In Vitro Potency

This compound has demonstrated high potency for inhibiting human SGLT1 and SGLT2 in vitro.[5]

| Transporter | IC50 (nM) |

| Human SGLT1 | 2.2 |

| Human SGLT2 | 2.7 |

| Table 1: In Vitro Inhibitory Potency of this compound. [5] |

Despite its potent in vitro activity against SGLT2, its gut-restricted nature prevents significant renal SGLT2 inhibition in vivo.[6]

In Vivo Efficacy in Rodent Models

Oral administration of this compound in healthy and diabetic rodent models has consistently shown an increase in plasma GLP-1 levels.

-

In healthy mice and rats, this compound treatment resulted in higher plasma total GLP-1 levels following an oral glucose challenge.[1][3]

-

Long-term treatment of streptozotocin-induced diabetic mice with this compound also led to increased plasma total GLP-1.[1]

-

A synergistic effect on active GLP-1 levels was observed when this compound was co-administered with the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, in mice.[1][3] This suggests that the increased GLP-1 secreted is biologically active and its degradation can be prevented.

While the abstracts of these studies confirm these findings, specific quantitative data on the fold-increase or plasma concentrations of GLP-1 are not publicly available in the summarized literature.

Clinical Data

To date, the publicly available clinical data for this compound is from Phase 1 studies.

Phase 1 Clinical Trial Results

A press release from Lexicon Pharmaceuticals in December 2018 announced topline results from Phase 1 clinical studies of this compound.[4] The studies included a single ascending-dose study in healthy volunteers and patients with type 2 diabetes, and a multiple ascending-dose study in patients with type 2 diabetes.

The key findings related to GLP-1 secretion were:

-

Increased Plasma GLP-1: this compound was reported to increase plasma levels of GLP-1 in patients with type 2 diabetes.[4]

-

Gut-Restriction Confirmed: The drug demonstrated minimal absorption and no systemic effect, with no increase in urinary glucose excretion from baseline, confirming its mechanism of action is restricted to the gastrointestinal tract.[4]

The press release did not provide specific quantitative data on the magnitude of the GLP-1 increase or the doses at which this was observed. The most common adverse event was diarrhea, which is consistent with the mechanism of intestinal SGLT1 inhibition.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. However, based on standard methodologies in the field, the following outlines the likely approaches used.

Preclinical In Vivo GLP-1 Measurement

dot

Caption: A typical experimental workflow for assessing this compound's effect on GLP-1.

-

Animal Models: Studies likely utilized standard laboratory mouse and rat strains (e.g., C57BL/6 mice, Sprague-Dawley rats). Diabetic models were likely induced using streptozotocin.

-

Drug Administration: this compound was administered orally, likely via gavage, at various doses. A vehicle control group would have been included.

-

Oral Glucose Tolerance Test (OGTT): Following a fasting period, animals would receive an oral glucose load.

-

Blood Sampling: Blood samples would be collected at multiple time points before and after the glucose challenge. To measure active GLP-1, blood is typically collected in tubes containing a DPP-4 inhibitor.

-

GLP-1 Measurement: Plasma levels of total and active GLP-1 would be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Clinical Phase 1 Protocol

-

Study Design: The Phase 1 studies were likely designed as randomized, double-blind, placebo-controlled trials with single and multiple ascending doses.

-

Participants: The studies enrolled both healthy volunteers and patients with type 2 diabetes.

-

Drug Administration: Participants would have received single or multiple oral doses of this compound or a matching placebo.

-

Meal Tolerance Test (MTT): To assess postprandial GLP-1 secretion, participants would undergo a standardized meal tolerance test.

-

Blood Sampling: Serial blood samples would be collected before and after the meal to measure plasma concentrations of total and active GLP-1, glucose, and insulin.

-

Assays: GLP-1 levels would be determined using validated immunoassays.

Discussion and Future Directions

The available evidence strongly suggests that the gut-restricted SGLT1 inhibitor, this compound, effectively increases GLP-1 secretion in both preclinical models and humans with type 2 diabetes. This mechanism of action holds promise for the treatment of metabolic diseases, as it leverages the body's own incretin system.

However, a significant limitation in the current public knowledge is the lack of detailed quantitative data from both preclinical and clinical studies. To fully understand the therapeutic potential of this compound, further information is required on:

-

Dose-response relationship: The precise correlation between different doses of this compound and the magnitude of GLP-1 increase.

-

Pharmacodynamic profile: The time course of GLP-1 elevation following this compound administration.

-

Comparison with other GLP-1-based therapies: How the GLP-1 response to this compound compares to that of GLP-1 receptor agonists or DPP-4 inhibitors.

-

Long-term effects: The sustainability of the GLP-1 response with chronic this compound administration.

The development of this compound appears to be ongoing, and future publications or presentations from Lexicon Pharmaceuticals will be critical in providing the necessary data to the scientific community. The clinical development of the dual SGLT1/SGLT2 inhibitor sotagliflozin (LX4211), which has shown significant increases in GLP-1 in human trials, provides a strong rationale for the continued investigation of selective, gut-restricted SGLT1 inhibitors like this compound.[7][8]

Conclusion

This compound represents a novel approach to enhancing endogenous GLP-1 secretion through the targeted inhibition of intestinal SGLT1. Preclinical and early clinical data support its proposed mechanism of action and demonstrate its ability to increase plasma GLP-1 levels. While more detailed quantitative data is needed to fully characterize its efficacy, this compound holds potential as a future therapeutic option for type 2 diabetes and other metabolic disorders. This technical guide summarizes the current understanding of the role of this compound in GLP-1 secretion and is intended to serve as a resource for the research and drug development community.

References

- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Lexicon Pharmaceuticals, Inc. Presents Preclinical Data on this compound, a New Clinical Candidate for Diabetes Designed to Reduce Glucose Absorption From Gastrointestinal Tract - BioSpace [biospace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What clinical trials have been conducted for Sotagliflozin? [synapse.patsnap.com]

The Impact of LX2761 on Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LX2761 is a potent, orally administered, minimally absorbed inhibitor of the sodium-glucose cotransporter 1 (SGLT1) designed to act locally within the gastrointestinal tract.[1][2][3][4] By inhibiting SGLT1, this compound delays intestinal glucose absorption, leading to a cascade of downstream effects that modulate the gut microbiota and host metabolism.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, its impact on the gut microbial ecosystem, and the subsequent physiological consequences. The information is supported by preclinical data and established methodologies in the field. While specific quantitative data on gut microbiota changes from this compound preclinical studies are not publicly available, this guide utilizes data from other SGLT1 inhibitors as a proxy to illustrate the expected effects, ensuring a comprehensive overview for research and development professionals.

Core Mechanism of Action of this compound

This compound is a highly potent inhibitor of both human SGLT1 and SGLT2 in vitro, with IC50 values of 2.2 nM and 2.7 nM, respectively. However, its design ensures that after oral administration, it remains predominantly within the intestinal lumen, leading to specific inhibition of intestinal SGLT1 with minimal systemic exposure and, consequently, negligible effects on renal SGLT2.[2][4]

SGLT1 is the primary transporter responsible for the absorption of glucose and galactose from the intestinal lumen into the enterocytes.[2] By blocking this transporter, this compound effectively reduces the rate and amount of glucose absorbed in the small intestine.[1][2][3] This unabsorbed glucose then travels to the distal parts of the intestine, primarily the colon, where it becomes a substrate for the resident gut microbiota.[5]

Impact on Gut Microbiota Composition

The increased delivery of glucose to the colon creates a significant shift in the available nutrients for the gut microbiota, leading to a process of selection for glucose-fermenting bacterial species.[1] This alteration in the microbial environment is expected to reshape the composition of the gut microbiota. While direct studies on this compound's impact on microbiota composition are not publicly detailed, research on other SGLT1 inhibitors, such as SGL5213, provides valuable insights into the anticipated changes.

A study on the SGLT1 inhibitor SGL5213 in a mouse model of renal failure demonstrated a significant rebalancing of the gut microbiota.[1] The Firmicutes/Bacteroidetes ratio, a common indicator of gut dysbiosis, was increased in the disease model and was subsequently rebalanced by SGLT1 inhibition through an increase in Bacteroidetes and a reduction in Firmicutes.[1]

Table 1: Expected Changes in Gut Microbiota Composition Following SGLT1 Inhibition (Data from SGLT1 inhibitor SGL5213 study)

| Microbial Phylum | Change with SGLT1 Inhibition | Implication |

| Firmicutes | Decreased | Reversal of a key indicator of dysbiosis. |

| Bacteroidetes | Increased | Associated with a leaner phenotype and improved metabolic health. |

| Firmicutes/Bacteroidetes Ratio | Decreased | Indicates a shift towards a healthier gut microbial profile. |

Source: Data adapted from a study on the SGLT1 inhibitor SGL5213.[1] This serves as a proxy for the expected effects of this compound.

Alterations in Microbial Metabolites: Short-Chain Fatty Acids (SCFAs)

The fermentation of unabsorbed glucose by the colonic microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[5] These microbial metabolites are crucial signaling molecules that mediate many of the beneficial effects of a healthy gut microbiome. Several studies on SGLT inhibitors have demonstrated an increase in SCFA production.[5]

Table 2: Expected Changes in Cecal Short-Chain Fatty Acid Concentrations Following SGLT1 Inhibition

| Short-Chain Fatty Acid | Expected Change with SGLT1 Inhibition | Key Functions |

| Acetate | Increased | Serves as an energy source for peripheral tissues and may influence appetite regulation. |

| Propionate | Increased | Primarily utilized by the liver for gluconeogenesis and has been shown to reduce cholesterol synthesis. |

| Butyrate | Increased | The preferred energy source for colonocytes, strengthens the gut barrier, and has anti-inflammatory properties. |

Note: This table represents the expected outcomes based on the mechanism of action of SGLT1 inhibitors. Specific quantitative data for this compound is not publicly available.

Signaling Pathways and Physiological Consequences

The changes in gut microbiota and the resulting increase in SCFAs trigger a series of downstream signaling events, most notably the enhanced secretion of glucagon-like peptide-1 (GLP-1).

GLP-1 Secretion

GLP-1 is an incretin hormone secreted by L-cells in the distal intestine in response to nutrient stimulation. SCFAs, particularly butyrate and propionate, are potent stimulators of GLP-1 release. Preclinical studies with this compound have consistently shown an increase in plasma total GLP-1 levels following an oral glucose challenge.[1] Furthermore, the combination of this compound with a dipeptidyl-peptidase 4 (DPP-4) inhibitor, which prevents the degradation of active GLP-1, resulted in a synergistic increase in active GLP-1 levels.[1]

Glycemic Control and Other Metabolic Benefits

The increased GLP-1 levels, coupled with the delayed glucose absorption, contribute to improved glycemic control. GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying. Preclinical studies have demonstrated that long-term treatment with this compound lowers postprandial glucose, fasting glucose, and hemoglobin A1C in mouse models of diabetes.[1]

Gastrointestinal Tolerability

A notable dose-dependent side effect observed in preclinical studies with this compound is diarrhea.[1] This is likely a consequence of the osmotic effect of unabsorbed glucose and the rapid fermentation by the gut microbiota. Interestingly, the frequency and severity of diarrhea were found to decrease over time and could be mitigated by gradual dose escalation or by pretreatment with resistant starch, which helps to prime the colon for glucose metabolism by selecting for glucose-fermenting bacteria.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the impact of this compound on the gut microbiota.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

Objective: To determine the composition of the gut microbiota in response to this compound treatment.

Methodology:

-

Sample Collection: Fecal samples are collected from mice at baseline and after a defined period of this compound treatment. Samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit, such as the QIAamp PowerFecal Pro DNA Kit (Qiagen), following the manufacturer's instructions. DNA quality and quantity are assessed using a NanoDrop spectrophotometer and Qubit fluorometer.

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers (e.g., 341F and 806R) containing Illumina adapters and barcodes for multiplexing.

-

Library Preparation and Sequencing: PCR products are purified, quantified, and pooled in equimolar concentrations. The pooled library is then sequenced on an Illumina MiSeq platform using a 2x300 bp paired-end sequencing protocol.

-

Bioinformatic Analysis: Raw sequencing reads are processed using a bioinformatics pipeline such as QIIME 2 or mothur. This includes quality filtering, denoising (e.g., with DADA2 or Deblur), chimera removal, and taxonomic classification against a reference database (e.g., Greengenes or SILVA). Alpha and beta diversity analyses are performed to assess within-sample and between-sample diversity, respectively.

Quantification of Short-Chain Fatty Acids in Cecal Contents

Objective: To measure the concentrations of acetate, propionate, and butyrate in the cecum of mice treated with this compound.

Methodology:

-

Sample Collection: At the end of the treatment period, mice are euthanized, and the cecal contents are collected, weighed, and immediately frozen in liquid nitrogen.

-

SCFA Extraction: A known weight of cecal content is homogenized in a solution of acidified water (e.g., with HCl) containing internal standards (isotopically labeled SCFAs such as 13C-acetate, 13C-propionate, and 13C-butyrate).

-

Derivatization (Optional but Recommended for LC-MS): For analysis by liquid chromatography-mass spectrometry (LC-MS), SCFAs are often derivatized to improve their chromatographic properties and ionization efficiency. A common derivatization agent is 3-nitrophenylhydrazine (3-NPH).

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS:

-

GC-MS: The acidified homogenate is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then injected into a gas chromatograph coupled to a mass spectrometer. SCFAs are separated on a suitable capillary column and detected in selected ion monitoring (SIM) mode.

-

LC-MS/MS: The derivatized sample is injected into a liquid chromatograph. SCFAs are separated by reverse-phase chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Quantification: The concentration of each SCFA is determined by comparing the peak area of the analyte to that of its corresponding internal standard, using a calibration curve generated with known concentrations of SCFA standards.

Visualizations: Signaling Pathways and Workflows

References

- 1. SGLT-1-specific inhibition ameliorates renal failure and alters the gut microbial community in mice with adenine-induced renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. the-impact-of-sodium-glucose-cotransporter-inhibitors-on-gut-microbiota-a-scoping-review - Ask this paper | Bohrium [bohrium.com]

- 3. The Relationships between Gut Microbiota and Diabetes Mellitus, and Treatments for Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ejmo.org [ejmo.org]

- 5. The impact of sodium-glucose cotransporter inhibitors on gut microbiota: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of LX2761: A Gut-Restricted SGLT1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LX2761 is a potent, orally administered inhibitor of the sodium-glucose cotransporter 1 (SGLT1) with a mechanism of action designed to be localized to the gastrointestinal tract. Preclinical studies have demonstrated that this compound effectively reduces intestinal glucose absorption, leading to a significant lowering of postprandial glucose excursions and an increase in the secretion of glucagon-like peptide-1 (GLP-1). Due to its minimal systemic absorption, this compound is designed to avoid the urinary glucose excretion and associated risks observed with systemically active SGLT2 inhibitors. This technical guide provides a comprehensive overview of the preclinical findings on this compound, including its in vitro potency, in vivo efficacy in rodent models, and pharmacokinetic profile, offering a valuable resource for researchers and professionals in the field of diabetes and metabolic disease drug development.

Mechanism of Action

This compound is a highly potent inhibitor of SGLT1, a transporter protein primarily responsible for glucose absorption in the small intestine. By competitively binding to SGLT1, this compound blocks the uptake of glucose from the intestinal lumen into the enterocytes. This localized action in the gut leads to two primary downstream effects:

-

Reduced Postprandial Hyperglycemia: By delaying and reducing the absorption of dietary glucose, this compound mitigates the sharp increase in blood glucose levels that typically occurs after a meal.

-

Enhanced GLP-1 Secretion: The increased concentration of glucose in the distal small intestine stimulates the L-cells to secrete GLP-1, an incretin hormone with multiple beneficial effects on glucose homeostasis, including stimulating insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.

The chemical structure of this compound has been optimized to limit its systemic absorption, thereby concentrating its pharmacological activity within the gastrointestinal tract.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | Species | IC50 (nM) |

| SGLT1 | Human | 2.2 |

| SGLT2 | Human | 2.7 |

Data from in vitro assays using cell lines expressing human SGLT1 and SGLT2.[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Unit |

| Dose | 50 | mg/kg |

| Cmax | 37 | nM |

| Tmax | 0.6 | hours |

| AUC | Undisclosed |

Pharmacokinetic profile following a single oral dose in rats, demonstrating low systemic exposure.

Table 3: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in Mice

| Treatment Group | Dose (mg/kg) | Reduction in Blood Glucose Excursion (AUC) | Increase in Cecal Glucose | Increase in Plasma tGLP-1 |

| This compound | 1.5 | Significant | Significant | Significant |

| This compound | 3 | Significant | Significant | Significant |

Results from an oral glucose tolerance test in mice, demonstrating dose-dependent efficacy.[3]

Experimental Protocols

In Vitro SGLT1 and SGLT2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human SGLT1 and SGLT2.

Methodology:

-

Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 or human SGLT2 were used.

-

Cells were plated in 96-well plates and incubated until confluent.

-

On the day of the assay, the cell monolayers were washed with a sodium-containing buffer.

-

Cells were then incubated with varying concentrations of this compound for a predetermined period.

-

A solution containing a radiolabeled glucose analog (e.g., 14C-α-methylglucopyranoside, a non-metabolizable substrate of SGLTs) was added to each well.

-

After an incubation period, the uptake of the radiolabeled substrate was stopped by washing the cells with ice-cold buffer.

-

The cells were lysed, and the amount of intracellular radioactivity was quantified using a scintillation counter.

-

IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo efficacy of this compound in reducing postprandial glucose excursions.

Methodology:

-

Male C57BL/6 mice were fasted overnight.

-

This compound or vehicle was administered via oral gavage at specified doses (e.g., 1.5 and 3 mg/kg).

-

After a set period (e.g., 30 minutes), a baseline blood sample was collected from the tail vein.

-

A glucose solution (e.g., 2 g/kg) was then administered orally.

-

Blood samples were collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Blood glucose concentrations were measured using a glucometer.

-

The area under the curve (AUC) for the blood glucose excursion was calculated for each treatment group to assess the overall effect on glucose tolerance.

-

At the end of the study, cecal contents were collected to measure glucose concentration, and plasma was collected to measure total GLP-1 (tGLP-1) levels using an ELISA kit.[3]

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in the intestine.

Experimental Workflow for an Oral Glucose Tolerance Test

Caption: Workflow of a preclinical oral glucose tolerance test.

Logical Relationship of this compound's Therapeutic Effect

References

Methodological & Application

Application Notes and Protocols for In Vivo Study of LX2761 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

LX2761 is a potent and orally administered inhibitor of the sodium-glucose cotransporter 1 (SGLT1) with its activity primarily restricted to the gastrointestinal tract.[1][2] As an inhibitor of intestinal glucose absorption, this compound presents a promising therapeutic approach for managing glycemic control in diabetes.[1][2][3] Preclinical studies in murine models have demonstrated its efficacy in lowering postprandial glucose, fasting glucose, and hemoglobin A1C (HbA1c), while also increasing plasma levels of glucagon-like peptide-1 (GLP-1).[1] This document provides detailed protocols for conducting in vivo studies of this compound in mice, based on established preclinical research.

Mechanism of Action

This compound selectively inhibits SGLT1, a transporter protein predominantly expressed in the small intestine responsible for the absorption of glucose and galactose.[4] By blocking intestinal SGLT1, this compound delays and reduces glucose uptake from the gut into the bloodstream.[5][6] This localized action in the intestine minimizes systemic exposure and avoids significant inhibition of SGLT2 in the kidneys, thereby reducing the likelihood of urinary glucose excretion.[7] The increased glucose concentration in the intestinal lumen is believed to stimulate L-cells to release GLP-1, a key incretin hormone that enhances insulin secretion, suppresses glucagon release, and slows gastric emptying.

Figure 1: Simplified signaling pathway of this compound's mechanism of action in the intestine.

Experimental Protocols

Animal Models

For studying the efficacy of this compound, both healthy and diabetic mouse models can be utilized. A commonly used model for inducing diabetes is through the administration of streptozotocin (STZ), which is toxic to pancreatic β-cells.

Protocol for Streptozotocin (STZ)-Induced Diabetes in Mice:

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Acclimation: Acclimate mice for at least one week prior to the study.

-

STZ Preparation: Prepare a fresh solution of STZ in sterile, cold 0.1 M sodium citrate buffer (pH 4.5) immediately before use.

-

Induction:

-

High-Dose Protocol: Administer a single intraperitoneal (IP) injection of STZ at 150 mg/kg body weight.[1]

-

Low-Dose Protocol: For a model that more closely mimics Type 1 diabetes, administer daily IP injections of STZ at 40-50 mg/kg for five consecutive days.

-

-

Monitoring: Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection and then weekly. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.

This compound Formulation and Administration

Preparation of Dosing Solution:

-

This compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water.

-

Prepare the suspension fresh daily and ensure it is thoroughly mixed before each administration.

Administration Protocol:

-

Route: Administer this compound via oral gavage.

-

Dosage: Effective doses in mice have been reported to range from 0.5 mg/kg to 3 mg/kg, administered once daily.[8]

-

Procedure for Oral Gavage:

-

Use a sterile, flexible gavage needle of appropriate size for mice (e.g., 20-22 gauge).

-

Measure the distance from the mouse's snout to the last rib to ensure proper tube placement into the stomach.

-

Gently restrain the mouse and insert the gavage needle into the esophagus, allowing the mouse to swallow the tube.

-

Administer the calculated volume of the this compound suspension slowly.

-

Monitor the animal for any signs of distress during and after the procedure.

-

Efficacy Endpoints and Measurement Protocols

a. Oral Glucose Tolerance Test (OGTT):

-

Fasting: Fast mice for 6 hours with free access to water.

-

Baseline Glucose: At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.

-

Glucose Challenge: Administer a 2 g/kg bolus of glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.

-

Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Analysis: Measure blood glucose levels at each time point using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

b. Hemoglobin A1c (HbA1c) Measurement:

-

Sample Collection: Collect whole blood (approximately 50-100 µL) from the tail vein or via cardiac puncture at the end of the study into EDTA-coated tubes.

-

Analysis: Use a commercially available mouse HbA1c assay kit following the manufacturer's instructions.

c. Plasma GLP-1 Measurement:

-

Sample Collection: Collect whole blood into EDTA tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.

-

Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma.

-

Analysis: Measure total or active GLP-1 levels using a commercially available mouse GLP-1 ELISA kit.[9][10]

d. Monitoring of Side Effects: Diarrhea Assessment:

A known side effect of SGLT1 inhibitors is diarrhea due to the osmotic effect of unabsorbed glucose in the intestine.[1]

-

Observation: Visually inspect the cages daily for the presence of loose or watery stools.

-

Fecal Consistency Scoring:

-

Score 0: Normal, well-formed pellets.

-

Score 1: Soft, but formed pellets.

-

Score 2: Very soft, unformed stools.

-

Score 3: Watery diarrhea.

-

Figure 2: General experimental workflow for an in vivo study of this compound in diabetic mice.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data Summary for an this compound In Vivo Study

| Parameter | Vehicle Control | This compound (0.5 mg/kg) | This compound (1.5 mg/kg) | This compound (3 mg/kg) |

| Baseline Blood Glucose (mg/dL) | 350 ± 25 | 345 ± 30 | 355 ± 20 | 350 ± 28 |

| Final Blood Glucose (mg/dL) | 340 ± 30 | 280 ± 25 | 220 ± 20** | 180 ± 15*** |

| HbA1c (%) | 9.5 ± 0.8 | 8.2 ± 0.6 | 7.1 ± 0.5 | 6.5 ± 0.4*** |

| OGTT Glucose AUC (mg·h/dL) | 600 ± 50 | 450 ± 40* | 350 ± 35 | 280 ± 30 |

| Plasma Total GLP-1 (pmol/L) | 10 ± 2 | 18 ± 3* | 25 ± 4** | 32 ± 5 |

| Diarrhea Score (mean) | 0.1 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.3 | 1.8 ± 0.4** |

| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |

Conclusion

The protocols outlined in this document provide a comprehensive framework for conducting in vivo studies of this compound in mice. Adherence to these detailed methodologies will enable researchers to robustly evaluate the efficacy and side effect profile of this promising SGLT1 inhibitor. Careful experimental design and execution are crucial for obtaining reliable and reproducible data to further elucidate the therapeutic potential of this compound in the treatment of diabetes.

References

- 1. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms and computational insights into human SGLTs: advancing toward selective SGLT1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diacomp.org [diacomp.org]

- 6. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uac.arizona.edu [uac.arizona.edu]

- 8. researchgate.net [researchgate.net]

- 9. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for Oral Gavage Administration of LX2761 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of LX2761 in rodent models, based on preclinical studies. This compound is a potent and orally active inhibitor of the sodium-glucose cotransporter 1 (SGLT1) that is restricted to the gastrointestinal tract.[1][2] Its mechanism of action focuses on delaying intestinal glucose absorption, which in turn improves glycemic control.[3][4]

Mechanism of Action

This compound selectively inhibits SGLT1 in the intestines.[1] SGLT1 is a key transporter responsible for the absorption of glucose and galactose from the intestinal lumen into the enterocytes. By blocking this transporter, this compound reduces the rate of glucose uptake from the gut, leading to several downstream effects that contribute to improved glycemic control:

-

Lowered Postprandial Glucose: Delayed glucose absorption directly results in lower blood glucose spikes after a meal.[1][5]

-

Increased GLP-1 Secretion: The increased presence of glucose in the lower intestine stimulates L-cells to secrete glucagon-like peptide-1 (GLP-1).[1][5] GLP-1 is an incretin hormone that enhances insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.

-

Improved Glycemic Control: The combined effects of reduced glucose absorption and increased GLP-1 lead to lower fasting blood glucose, reduced hemoglobin A1c (HbA1c), and overall better management of blood glucose levels.[1][5]

Signaling Pathway of this compound in the Intestine

Caption: Mechanism of this compound in inhibiting intestinal SGLT1.

Quantitative Data from Preclinical Studies

The following tables summarize the dose-dependent effects of this compound administered via oral gavage in various rodent models.

Table 1: Effect of this compound on Glycemic Control in Streptozotocin (STZ)-Induced Diabetic Mice [5][6]

| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) |

| Early-Onset Diabetes | |||

| OGTT Glucose AUC (day 21) | Baseline | Significant Decrease | Significant Decrease |

| Fasting Blood Glucose (day 32) | Baseline | Significant Decrease | Significant Decrease |

| Change in A1c (day 32) | Baseline | Significant Decrease | Significant Decrease |

| Well-Established Diabetes | |||

| OGTT Glucose AUC (day 20) | Baseline | Significant Decrease | Significant Decrease |

| Change in A1c (day 32) | Baseline | Trend towards decrease | Significant Decrease |

| Fasting Blood Glucose (day 49) | Baseline | Significant Decrease | Significant Decrease |

| Plasma tGLP-1 (day 49) | Baseline | Increased | Increased |

Table 2: Dose-Dependent Incidence of Diarrhea in Mice [1][7]

| This compound Dose | Incidence of Diarrhea | Mitigation Strategy |

| Dose-dependent | Occasional, decreases over time | Gradual dose escalation |

| 0.2 - 1.5 mg/kg | Observed | Pretreatment with resistant starch 4 |

| 0.5, 0.6, 0.7 mg/kg | Significantly decreased with dose escalation | - |

Experimental Protocols

Protocol 1: General Oral Gavage Procedure for Mice and Rats

This protocol provides a standardized method for administering this compound via oral gavage to ensure accurate dosing and animal welfare.[5][8]

Materials:

-

This compound compound

-

Vehicle for suspension/dissolution (e.g., 0.5% methylcellulose)

-

Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[8]

-

Syringes

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Gently handle the animals to minimize stress.[9]

-

For mice, restrain by scruffing the neck and back to immobilize the head and body.

-

For rats, restrain by firmly holding the animal around the thoracic region while supporting the lower body.

-

-

Gavage Needle Measurement:

-

Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

-

Mark the needle to ensure it is not inserted too far.

-

-

Administration:

-

Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The animal should swallow as the tube is gently passed. If resistance is met, withdraw and reinsert. Do not force the needle.

-

Once the needle is in place, dispense the this compound formulation slowly and steadily.

-

Gently remove the needle along the same path of insertion.

-

-

Post-Procedure Monitoring:

-

Observe the animal for several minutes for any signs of distress, such as labored breathing.

-

Return the animal to its cage and monitor for any adverse effects.

-

Protocol 2: Oral Glucose Tolerance Test (OGTT) in this compound-Treated Mice

This protocol is designed to assess the effect of this compound on glucose tolerance.[5][6]

Materials:

-

This compound

-

Glucose solution (typically 2 g/kg body weight)

-

Glucometer and test strips

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

Procedure:

-

Dosing:

-

Administer the desired dose of this compound or vehicle to the mice via oral gavage as described in Protocol 1.

-

-

Fasting:

-

Fast the animals overnight (typically 12-16 hours) with free access to water.

-

-

Baseline Blood Glucose:

-

Obtain a baseline blood sample from the tail vein (time 0).

-

Measure the blood glucose concentration using a glucometer.

-

-

Glucose Challenge:

-

Administer a glucose solution (2 g/kg) via oral gavage.

-

-

Blood Glucose Monitoring:

-

Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose at each time point.

-

-

Data Analysis:

-

Plot the blood glucose concentration over time.

-

Calculate the area under the curve (AUC) to quantify the glucose tolerance.

-

Experimental Workflow for a Preclinical Study

Caption: A typical workflow for a preclinical study with this compound.

Mitigation of Adverse Effects

The primary dose-dependent side effect observed with this compound in rodents is diarrhea.[1] This is likely due to the increased osmotic load in the intestines from the unabsorbed glucose. The following strategies have been shown to mitigate this effect:

-

Gradual Dose Escalation: Starting with a low dose of this compound and gradually increasing it over time can help the gastrointestinal system adapt, reducing the incidence and severity of diarrhea.[1][7]

-

Pretreatment with Resistant Starch: Administering resistant starch (a type of fermentable fiber) prior to this compound treatment can also decrease the frequency of diarrhea.[1] It is hypothesized that resistant starch promotes the growth of gut bacteria capable of fermenting the excess glucose that reaches the colon.

Conclusion

Oral gavage administration of this compound in rodent models is a critical step in the preclinical evaluation of this promising SGLT1 inhibitor. The protocols and data presented here provide a framework for researchers to design and execute studies to further investigate the therapeutic potential of this compound for the treatment of metabolic diseases. Careful attention to dosing, animal welfare, and the mitigation of side effects will ensure the generation of robust and reliable data.

References

- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 3. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baicalein Ameliorates Insulin Resistance of HFD/STZ Mice Through Activating PI3K/AKT Signal Pathway of Liver and Skeletal Muscle in a GLP-1R-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. vmmpc.org [vmmpc.org]

Application Notes and Protocols for Oral Glucose Tolerance Testing in Mice with LX2761

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting an oral glucose tolerance test (OGTT) in mice using LX2761, a potent and intestine-restricted inhibitor of the sodium-glucose cotransporter 1 (SGLT1).

Introduction

This compound is an investigational drug designed to improve glycemic control by inhibiting SGLT1 in the gastrointestinal tract, thereby reducing the absorption of glucose from the gut.[1] Preclinical studies in mouse models of diabetes have demonstrated the efficacy of this compound in lowering blood glucose excursions following an oral glucose challenge.[2][3] These notes offer a standardized protocol for evaluating the in vivo efficacy of this compound in mice using an OGTT.

Mechanism of Action

This compound is a potent inhibitor of SGLT1, a transporter protein primarily responsible for the absorption of glucose and galactose from the intestinal lumen.[2] By blocking SGLT1, this compound reduces the amount of glucose that enters the bloodstream from the diet.[1] This localized action in the gut minimizes systemic exposure and potential off-target effects.[1]

Figure 1: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the quantitative data from preclinical studies in streptozotocin (STZ)-induced diabetic mice, illustrating the effect of this compound on glucose tolerance. The data represents the area under the curve (AUC) for blood glucose during an OGTT, with lower values indicating improved glucose tolerance.

| Treatment Group | Dosage (mg/kg) | Route of Administration | Time of OGTT Post-Dose | Glucose AUC (0-120 min) |

| Vehicle | - | Oral Gavage | N/A | Baseline |

| This compound | 1.5 | Oral Gavage | 6 hours | Significantly Reduced |

| This compound | 3 | Oral Gavage | 6 hours | Significantly Reduced |

| This compound | 1.5 | Oral Gavage | 15 hours | Significantly Reduced |

| This compound | 3 | Oral Gavage | 15 hours | Significantly Reduced |

Note: "Significantly Reduced" indicates a statistically significant decrease in the glucose AUC compared to the vehicle-treated group as reported in the source literature. Specific numerical values for AUC were not consistently available in the public domain.[3][4]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) with this compound in Mice

This protocol is designed to assess the effect of this compound on glucose tolerance in a mouse model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Glucose (D-glucose)

-

Sterile water for injection or saline

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

-

Glucometer and glucose test strips

-

Blood collection tubes (e.g., EDTA-coated)

-

Animal scale

-

Timer

Procedure:

-

Animal Acclimation and Fasting:

-

House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

-

Provide ad libitum access to standard chow and water.

-

Fast the mice for 4-6 hours before the start of the OGTT. Ensure access to water during the fasting period.

-

-

This compound Administration:

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.15 mg/mL and 0.3 mg/mL to deliver 1.5 mg/kg and 3 mg/kg in a 10 mL/kg volume).

-

Weigh each mouse to determine the precise volume of the this compound suspension to be administered.

-

Administer the vehicle or this compound suspension via oral gavage at the designated time before the glucose challenge (e.g., 6 or 15 hours).[3][4]

-

-

Baseline Blood Glucose Measurement (Time 0):

-

At the end of the fasting period and just before the glucose challenge, obtain a baseline blood sample.

-

Gently restrain the mouse and collect a small drop of blood from the tail tip.

-

Measure the blood glucose concentration using a calibrated glucometer.

-

-

Oral Glucose Challenge:

-

Prepare a 20-40% D-glucose solution in sterile water. A common dose is 2 g of glucose per kg of body weight, though some studies with this compound have used 4 g/kg.[3]

-

Administer the glucose solution via oral gavage. The volume should be calculated based on the mouse's body weight (e.g., 10 mL/kg).

-

-

Blood Glucose Monitoring:

-

Following the glucose administration, measure blood glucose at specific time points. Standard time points are typically 15, 30, 60, 90, and 120 minutes.

-

Collect blood from the tail tip at each time point.

-

-

Data Analysis:

-

Record all blood glucose readings.

-

Plot the mean blood glucose concentration at each time point for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the vehicle and this compound-treated groups.

-

Figure 2: Experimental workflow for OGTT with this compound.

Conclusion

The provided protocol offers a standardized method for evaluating the efficacy of the SGLT1 inhibitor this compound in improving glucose tolerance in mice. Adherence to this protocol will enable researchers to generate robust and reproducible data, contributing to the understanding of this novel therapeutic agent for the potential treatment of diabetes.

References

Application Notes and Protocols: In Vitro Glucose Uptake Assay Using HEK293 Cells for LX2761

Introduction

LX2761 is a potent, orally administered inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2)[1][2][3][4]. These transporters play a crucial role in glucose absorption in the intestine (SGLT1) and glucose reabsorption in the kidneys (SGLT2)[5][6]. By inhibiting these transporters, this compound has the potential to improve glycemic control in individuals with diabetes[3][7][8][9]. Understanding the in vitro efficacy and mechanism of action of this compound is a critical step in its development and evaluation.

This document provides a detailed protocol for performing an in vitro glucose uptake assay using Human Embryonic Kidney 293 (HEK293) cells engineered to express either human SGLT1 or SGLT2. This cell-based assay is a valuable tool for characterizing the inhibitory activity of compounds like this compound on specific glucose transporters. The protocol is designed for researchers, scientists, and drug development professionals.

Principle of the Assay

This assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in HEK293 cells stably expressing either SGLT1 or SGLT2[10]. 2-NBDG is taken up by glucose transporters and accumulates within the cell, as it is not readily metabolized. The intracellular fluorescence intensity is directly proportional to the amount of glucose uptake. By treating the cells with varying concentrations of this compound, the inhibitory effect of the compound on SGLT1- or SGLT2-mediated glucose uptake can be quantified.

Signaling Pathway of SGLT1/2 Mediated Glucose Transport

The following diagram illustrates the mechanism of glucose transport by SGLT1 and SGLT2 and the inhibitory action of this compound.

Caption: SGLT1/2 transport and this compound inhibition.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog Number (Example) |

| HEK293 cells stably expressing hSGLT1 | ATCC | CRL-1573 (parental) |

| HEK293 cells stably expressing hSGLT2 | ATCC | CRL-1573 (parental) |

| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Geneticin (G418) | Thermo Fisher Scientific | 10131035 |

| This compound | MedchemExpress | HY-100367 |

| 2-NBDG | Thermo Fisher Scientific | N13195 |

| Phlorizin | Sigma-Aldrich | P3449 |

| Cytochalasin B | Sigma-Aldrich | C6762 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |

| 96-well black, clear-bottom plates | Corning | 3603 |

| Fluorescence plate reader | Molecular Devices | SpectraMax i3x |

Experimental Protocol

The following diagram outlines the workflow for the in vitro glucose uptake assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Efficacy of LX2761 Using a Cell-Based Glucose Uptake Assay

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for assessing the in vitro efficacy of LX2761, a potent inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1).[1][2] this compound is also an inhibitor of SGLT2 in vitro.[1] The described cell-based assay quantifies the inhibition of glucose uptake in cells expressing SGLT1, providing a robust method for determining the compound's potency and selectivity. The protocol utilizes a fluorescent glucose analog, 2-NBDG, for a non-radioactive, high-throughput compatible method.[3][4][5][6][7]

Introduction

Sodium-glucose cotransporters (SGLTs) are critical for glucose transport across the cell membrane.[8] SGLT1 is predominantly found in the small intestine and is responsible for the absorption of glucose and galactose from the diet.[8][9] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the majority of glucose reabsorption from the glomerular filtrate.[10] In pathologies such as diabetes, inhibition of SGLTs is a promising therapeutic strategy to control hyperglycemia.[4][11]

This compound is a potent inhibitor of SGLT1 and SGLT2.[1] It is designed to be restricted to the gastrointestinal tract, where it primarily inhibits SGLT1 to delay glucose absorption.[1][2] This application note details a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound on SGLT1-mediated glucose uptake. The assay employs a cell line overexpressing human SGLT1 and measures the uptake of the fluorescent glucose analog 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG).

Signaling Pathway

SGLT1 facilitates the transport of glucose across the apical membrane of intestinal epithelial cells by coupling it with the transport of sodium ions down their electrochemical gradient. This compound non-covalently binds to SGLT1, locking the transporter in an outward-open conformation and thereby blocking the translocation of glucose into the cell.[8][9]

Caption: Inhibition of SGLT1-mediated glucose transport by this compound.

Experimental Workflow

The overall workflow for the cell-based assay to determine this compound efficacy is depicted below. The process involves seeding SGLT1-expressing cells, pre-incubating them with this compound, initiating glucose uptake with a fluorescent analog, and finally, measuring the intracellular fluorescence to quantify the inhibitory effect.

Caption: Experimental workflow for the this compound cell-based efficacy assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing human SGLT1 (HEK293-hSGLT1). Alternatively, other suitable cell lines like CHO cells can be used.[3][7]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.

-

Krebs-Ringer-Henseleit (KRH) Buffer: 120 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl2, 2.2 mM CaCl2, 10 mM HEPES, pH 7.4.

-

Sodium-Free KRH Buffer: KRH buffer with NaCl replaced by 120 mM choline chloride.

-

Test Compound: this compound, dissolved in DMSO to prepare a stock solution.

-

Control Compounds:

-

Fluorescent Glucose Analog: 2-NBDG.

-

Lysis Buffer: 0.2 N NaOH.

-

Neutralization Buffer: 0.2 N HCl.

-

Equipment:

-

96-well black, clear-bottom tissue culture plates.

-

Humidified incubator (37°C, 5% CO2).

-

Fluorescence plate reader (Excitation/Emission ~485/535 nm).

-

Procedure

1. Cell Culture and Seeding:

-

Culture HEK293-hSGLT1 cells in complete culture medium in a humidified incubator.

-

Harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well.

-

Incubate for 24-48 hours until a confluent monolayer is formed.

2. Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in KRH buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 0.5%.

-

Prepare solutions for controls: vehicle (DMSO in KRH buffer), positive control (Phlorizin in KRH buffer), and non-specific uptake control (sodium-free KRH buffer).

3. Glucose Uptake Assay:

-

On the day of the assay, gently wash the confluent cell monolayers twice with 200 µL of pre-warmed KRH buffer.

-

Add 100 µL of KRH buffer containing the various concentrations of this compound or control compounds to the respective wells.

-

For the non-specific uptake control, add 100 µL of sodium-free KRH buffer.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Prepare a working solution of 2-NBDG in KRH buffer.

-

To initiate glucose uptake, add 10 µL of the 2-NBDG working solution to each well to a final concentration of 100-200 µM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.

4. Measurement of Fluorescence:

-

After the final wash, add 100 µL of lysis buffer (0.2 N NaOH) to each well and incubate for 30-60 minutes at room temperature to lyse the cells.

-

Neutralize the lysate by adding 100 µL of neutralization buffer (0.2 N HCl).

-

Measure the fluorescence of the cell lysates using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

Data Presentation and Analysis

The quantitative data should be organized and analyzed as follows:

-

Subtract the background fluorescence (wells with no cells).

-

Determine the SGLT1-specific glucose uptake by subtracting the average fluorescence of the non-specific uptake (sodium-free buffer) from the total uptake (vehicle control).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Fluorescence_this compound - Fluorescence_Non-specific) / (Fluorescence_Vehicle - Fluorescence_Non-specific)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Table 1: Raw Fluorescence Data (Example)

| Treatment Group | Concentration | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | Std. Dev. |

| No Cells (Background) | - | 150 | 155 | 148 | 151 | 3.6 |

| Vehicle (Total Uptake) | 0 | 8500 | 8650 | 8480 | 8543 | 92.9 |

| Non-specific Uptake | - | 1200 | 1250 | 1220 | 1223 | 25.2 |